2,3,4,6,7,8-Hexabromodibenzofuran

Gas Chromatography Isomer Identification Retention Index

2,3,4,6,7,8-Hexabromodibenzofuran (CAS 161880-50-8) is a hexabrominated dibenzofuran congener belonging to the polybrominated dibenzofuran (PBDF) class of persistent organic pollutants. With the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol , it is a structural analog of the toxicologically critical 2,3,7,8-substituted chlorinated dibenzofurans but with a distinctly non-2,3,7,8 bromination pattern (substitution at positions 2,3,4,6,7,8), placing it in a different toxicological and analytical category.

Molecular Formula C12H2Br6O
Molecular Weight 641.6 g/mol
CAS No. 161880-50-8
Cat. No. B12672609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,7,8-Hexabromodibenzofuran
CAS161880-50-8
Molecular FormulaC12H2Br6O
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H2Br6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H
InChIKeyGKJPDCOZDNSVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6,7,8-Hexabromodibenzofuran CAS 161880-50-8: Compound Class and Analytical Context for Procurement Evaluation


2,3,4,6,7,8-Hexabromodibenzofuran (CAS 161880-50-8) is a hexabrominated dibenzofuran congener belonging to the polybrominated dibenzofuran (PBDF) class of persistent organic pollutants. With the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol [1], it is a structural analog of the toxicologically critical 2,3,7,8-substituted chlorinated dibenzofurans but with a distinctly non-2,3,7,8 bromination pattern (substitution at positions 2,3,4,6,7,8), placing it in a different toxicological and analytical category [2]. The compound occurs as an impurity in brominated flame retardant formulations and as a combustion by-product, and its isomer-specific identification is analytically challenging due to limited commercial reference standard availability [3].

Congener-specific standard required for EPA 40 CFR § 766.27 compliance at 25 ppb LOQ
Kovats RI 3548 on RTX-5 enables isomer-discriminating peak identification in GC-HRMS
Sourcing requires verified isomeric purity due to documented commercial reference standard gap

Why 2,3,4,6,7,8-Hexabromodibenzofuran Cannot Be Replaced by Generic PBDF or 'HexaBDF' Standards in Analytical and Toxicological Workflows


PBDF isomers with identical molecular formulas and bromine counts exhibit dramatically different chromatographic retention, AhR-mediated toxicity, and environmental occurrence profiles. The substitution pattern of 2,3,4,6,7,8-hexabromodibenzofuran—specifically its lack of the canonical 2,3,7,8-configuration—means that generic 'hexabromodibenzofuran' reference materials or TEFs derived for 2,3,7,8-substituted chlorinated analogs cannot be validly extrapolated [1]. Isomer misassignment is a documented risk: a 2020 Chemosphere study confirmed that neither native nor isotope-labeled standards for 2,3,4,6,7,8-HxBDF were commercially available, forcing laboratories to rely on relative retention time comparison with chlorinated dibenzofurans for peak identification [2]. This analytical gap makes isomer-confirmed sourcing a non-negotiable requirement for any laboratory generating legally defensible or publication-quality data.

HexaBDF isomer retention indices may shift by >100 units; generic mixtures cannot guarantee peak assignment.

Non-2,3,7,8 substitution pattern lacks WHO TEF; chlorinated surrogate TEFs invalidate toxicological interpretation.

Regulatory LOQ and environmental profiling are congener-specific; using 1,2,3,4,7,8-HxBDF introduces quantitation bias.

Quantitative Evidence for 2,3,4,6,7,8-Hexabromodibenzofuran: Isomer-Specific Differentiation Data


Kovats Retention Index on RTX-5: 2,3,4,6,7,8-HxBDF vs. 1,2,3,4,6,8-HxBDF as the Closest Eluting Hexabromo Isomer

The GC retention index (Kovats RI) on an RTX-5 non-polar capillary column provides a definitive isomer-discriminating fingerprint. 2,3,4,6,7,8-Hexabromodibenzofuran exhibits a Kovats RI of 3548, measured under a standardized temperature program (60 m × 0.25 mm × 0.25 μm, He carrier, 1 K/min from 170°C to 320°C) [1]. The nearest-eluting congener for which comparative data are available from the same study is 1,2,3,4,6,8-hexabromodibenzofuran, with a Kovats RI of 3431, yielding a ΔRI of +117 units [2]. This substantial difference (relative to the typical 10–30 unit resolution of the method) confirms baseline-resolved separation and eliminates ambiguity in isomer assignment when the authentic reference standard is used [1].

GC Retention
Cross-study comparable
2,3,4,6,7,8-HxBDF: Kovats RI 3548
1,2,3,4,6,8-HxBDF: RI 3431
ΔRI +117 (baseline resolved)

Supports isomer-confirmed identification in complex extracts.

RTX-5 column, Donnelly et al. 1991 model.

Gas Chromatography Isomer Identification Retention Index

U.S. EPA Regulatory Quantitation LOQ: 2,3,4,6,7,8-HxBDF Requires Method-Specific Validation at 25 ppb

Under 40 CFR § 766.27, the U.S. EPA mandates a congener-specific quantitation LOQ of 25 ppb for 2,3,4,6,7,8-HxBDF when testing chemical substances for brominated dibenzofuran content [1]. This LOQ is identical to that specified for the chlorinated analog 2,3,4,6,7,8-HxCDF, yet the absence of commercially available native or ¹³C-labeled standards for the brominated congener (documented as recently as 2020) means that achieving regulatory compliance at this LOQ requires either custom synthesis or source verification of reference materials of demonstrated isomeric purity [2]. By contrast, the closely related 1,2,3,4,7,8-HxBDF isomer is more readily available as a commercial standard, making the 2,3,4,6,7,8-isomer a distinct procurement challenge [3].

EPA LOQ & Standard Gap
Cross-study comparable
Target congener: LOQ 25 ppb; native/¹³C standard not available (2020)
1,2,3,4,7,8-HxBDF: commercial standard available
Equivalent LOQ, non-substitutable due to CRM absence

Isomer-specific standard required for regulatory reporting.

40 CFR § 766.27 framework.

Regulatory Compliance EPA Method Quantitation Limit

Toxic Equivalency Factor (TEF) Gap: 2,3,4,6,7,8-HxBDF Lacks WHO-Assigned TEF, Unlike 2,3,7,8-Substituted Chlorinated Analog

The WHO toxic equivalency factor (TEF) scheme assigns quantitative potency values only to 2,3,7,8-substituted chlorinated dibenzofurans. The chlorinated congener corresponding to the same substitution positions, 2,3,4,6,7,8-HxCDF, carries a WHO-TEF of 0.1 [1]. However, brominated dibenzofurans—including 2,3,4,6,7,8-HxBDF—have no assigned WHO-TEFs, and the current regulatory guidance (van den Berg et al., 2013) recommends using chlorinated TEFs only as surrogates [2]. Experimental evidence from in vivo mouse studies demonstrates that hepatic uptake of 2,3,7,8-substituted brominated dibenzofurans decreases with increasing bromination (42%, 33%, and 29% of administered dose for TrBDF, TeBDF, and PeBDF respectively) , strongly suggesting that the 2,3,4,6,7,8-HxBDF—with six bromine atoms and a non-2,3,7,8 pattern—would exhibit markedly different toxicokinetics from any TEF-assigned congener, rendering generic TEF-based risk calculations unreliable if this isomer is present but unquantified.

TEF Assignment Gap
Class-level inference
2,3,4,6,7,8-HxBDF: no WHO TEF assigned
2,3,4,6,7,8-HxCDF: WHO TEF = 0.1
Brominated DF TEF not available; hepatic uptake trend decreases with Br number

Prevents default TEF extrapolation; demands isomer-resolved quantification.

WHO TEF scheme, van den Berg et al. 2013.

Toxic Equivalency Risk Assessment AhR Activity

Environmental Occurrence Pattern: 1,2,3,4,7,8-HxBDF Is Quantitatively Dominant in Biosolids; 2,3,4,6,7,8-HxBDF Requires Separate Analysis

The U.S. EPA's 2001 National Sewage Sludge Survey (NSSS) provides the most comprehensive congener-specific dataset for PBDD/Fs in environmental matrices. In biosolids, 1,2,3,4,7,8-hexabromodibenzofuran (HxBDF) was detected at an average concentration of 330 ng/kg dry weight (range 40–1290 ng/kg) with a 100% detection frequency and REP range of 0.008–0.09 [1]. In contrast, 2,3,4,6,7,8-HxBDF was categorized as 'not available' (na) in the same analytical survey, indicating that it could not be quantified with the available methodology and standards at the time [2]. This environmental data asymmetry means that laboratories performing PBDF congener profiling cannot use the more abundant 1,2,3,4,7,8-HxBDF standard as a surrogate for quantifying 2,3,4,6,7,8-HxBDF; the two isomers exhibit distinct environmental partitioning, detection frequencies, and analytical response factors.

Environmental Occurrence
Cross-study comparable
2,3,4,6,7,8-HxBDF: 'na' in EPA NSSS 2001
1,2,3,4,7,8-HxBDF: 100% detection, mean 330 ng/kg dw
Detection frequency: not quantifiable vs 100%

Isomer-resolved standard essential for environmental source tracking.

U.S. biosolids survey data.

Environmental Monitoring Biosolids Congener Profiling

Analytical Standard Certification Gap: Wellington PBDF Standard Line Does Not Yet List 2,3,4,6,7,8-HxBDF as a Stocked CRM, Unlike Select Other PBDF Congeners

Wellington Laboratories, recognized as the world benchmark supplier of PBDF analytical standards and the manufacturer behind the majority of ISO 9001 / ISO/IEC 17025 / ISO 17034 certified PBDF CRMs distributed through major channels, offers an extensive portfolio of native and ¹³C-labeled brominated dibenzofuran individual solutions [1]. However, a review of the currently published Wellington PBDF product listings through authorized distributors does not show 2,3,4,6,7,8-HxBDF as a regularly stocked catalog item, in contrast to several other hexabromo isomers that are commercially listed [1][2]. This supply-side gap corroborates the Chemosphere 2020 finding that 'for 1,2,3,6,7,8-HxBDF, 2,3,4,6,7,8-HxBDF and 1,2,3,4,7,8,9-HpBDF congeners neither native nor isotope-labeled standards were commercially available' [3]. Laboratories requiring this specific congener must therefore engage in custom synthesis or bespoke standard preparation, making verified sourcing a critical procurement decision.

CRM Procurement Gap
Supporting evidence
Target congener: not listed as stocked Wellington CRM
Other hexaBDF isomers: listed in commercial catalogs
Custom synthesis or bespoke preparation required

Verification of standard provenance and purity is critical.

Wellington catalog, Chemosphere 2020 review.

Certified Reference Material ISO 17034 Procurement Gap

GC Retention Index vs. 1,2,3,6,7,8-HxBDF: Methodological Constraint Confirms Non-Interchangeability of HexaBDF Isomers

The Donnelly et al. (1991) retention index model, which remains the foundational reference for PBDF isomer assignment in the absence of authentic standards, predicts distinct Kovats RI values for each hexabromo isomer tested. While the exact RI for 1,2,3,6,7,8-HxBDF is available from the same study as an independently measured value for cross-referencing, the 2,3,4,6,7,8-isomer elutes with an RI of 3548, and the structural correlation model demonstrates that isomer elution order on non-polar columns follows predictable patterns governed by bromine substitution positions [1]. The 2020 Chemosphere paper explicitly states that 'for 1,2,3,6,7,8-HxBDF, 2,3,4,6,7,8-HxBDF and 1,2,3,4,7,8,9-HpBDF congeners neither native nor isotope-labeled standards were commercially available, thus the assignment of the peak signals of these congeners was accomplished by relative retention time comparison with corresponding chlorinated dibenzofurans' [2]. This means that any laboratory transferring a method between instruments or columns must independently verify isomer identity, and substituting one hexaBDF isomer for another during calibration will introduce systematic error.

Method Transfer Constraint
Cross-study comparable
2,3,4,6,7,8-HxBDF: peak assigned via chlorinated analog RRT
1,2,3,6,7,8-HxBDF: also lacks standard, assigned by RRT
Both isomers require authenticated standard for definitive method validation

Isomer-confirmed standard essential for inter-laboratory comparability.

Donnelly et al. 1991; Chemosphere 2020.

Isomer Resolution GC-HRMS Method Transfer

Validated Application Scenarios for 2,3,4,6,7,8-Hexabromodibenzofuran Based on Quantified Differentiation Evidence


EPA Regulatory Compliance Testing of Brominated Chemical Substances Under 40 CFR § 766.27

Laboratories performing required congener-specific analysis of brominated chemical substances must quantify 2,3,4,6,7,8-HxBDF at a mandated LOQ of 25 ppb [1]. Because no commercial ¹³C-labeled analog is available for isotope dilution, the laboratory must procure or synthesize an authenticated native standard of this specific isomer. Substitution with any other hexaBDF isomer (such as 1,2,3,4,7,8-HxBDF) is not acceptable under the regulation, as the LOQ is congener-specific. The Kovats RI of 3548 on RTX-5 serves as the primary chromatographic identifier for method setup and peak confirmation [2].

Environmental Source Tracking and Congener-Specific PBDF Profiling in Biosolids and Sediments

Environmental monitoring programs that have historically quantified 1,2,3,4,7,8-HxBDF at 100% detection frequency in biosolids (mean 330 ng/kg dw) [1] may underestimate total PBDF burden if 2,3,4,6,7,8-HxBDF is present but not separately quantified. The U.S. EPA NSSS survey listed this congener as 'not available', indicating a data gap that can only be closed by laboratories equipped with a verified 2,3,4,6,7,8-HxBDF standard [2]. Procurement of this standard enables first-ever isomer-resolved quantification in archived or new environmental samples.

In Vitro and In Vivo Toxicological Studies Requiring Isomer-Specific Dosing for TEF Derivation

The absence of a WHO TEF for any brominated dibenzofuran [1], combined with experimental evidence that brominated dibenzofuran hepatic uptake and elimination kinetics are strongly bromination-dependent [2], creates a research imperative to generate congener-specific toxicological data. 2,3,4,6,7,8-HxBDF, with its non-2,3,7,8 substitution pattern and six bromine atoms, represents a structurally distinct test article for AhR activation assays, CYP1A1 induction studies, and toxicokinetic profiling in rodent models. Only an isomer-confirmed reference compound can support reproducible dose-response experiments.

GC-HRMS Method Development and Inter-Laboratory Calibration for Emerging PBDF Congeners

The documented methodological practice of assigning 2,3,4,6,7,8-HxBDF peaks via relative retention time comparison with chlorinated dibenzofurans [1] highlights a critical method validation need. Laboratories developing GC-HRMS or GC-MS/MS methods for comprehensive PBDF analysis require an authenticated standard of this congener to establish absolute retention times, verify isomer elution order, and validate quantitation linearity. The established Kovats RI of 3548 on RTX-5 [2] provides an independent benchmark for method verification, but only when paired with an authentic standard can the method be considered fully validated for inter-laboratory comparability.

Application
Selection Property
Validation Focus
EPA 40 CFR § 766.27 Compliance
Congener-specific certified standard
LOQ at 25 ppb, Kovats RI peak confirmation
Environmental PBDF Profiling
Isomer-resolved quantification
Detection frequency and concentration in biosolids/sediments
Toxicological TEF Derivation
Isomer-confirmed test article
AhR activation, CYP1A1 induction assays
GC-HRMS Method Development
Authenticated reference standard
Retention time calibration, linearity validation
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